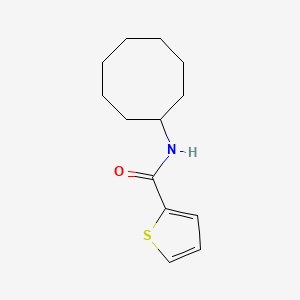

N-cyclooctylthiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c15-13(12-9-6-10-16-12)14-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDZNLWERBFFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330145 | |

| Record name | N-cyclooctylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329220-95-3 | |

| Record name | N-cyclooctylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Cyclooctylthiophene 2 Carboxamide and Its Analogues

Convergent and Divergent Synthesis Strategies for N-Cyclooctylthiophene-2-carboxamide

The construction of the this compound core can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A convergent synthesis typically involves the separate synthesis of the thiophene-2-carboxylic acid moiety and cyclooctylamine, followed by their coupling in the final steps of the sequence. This approach is highly efficient for the rapid assembly of the target molecule from well-defined building blocks. The key step is the formation of the amide bond, which can be achieved through various coupling reagents. Common methods include the activation of the carboxylic acid using reagents like thionyl chloride to form the acyl chloride, or the use of carbodiimides such as dicyclohexylcarbodiimide (DCC) mdpi.com. A more direct, titanium-tetrachloride-mediated condensation of carboxylic acids and amines also presents a viable route nih.gov.

Divergent synthesis , on the other hand, begins with a common thiophene-based intermediate, which is then elaborated to introduce the N-cyclooctylcarboxamide functionality. This strategy is particularly useful for creating a library of analogues with variations on the thiophene (B33073) ring. For instance, a synthetic sequence could start with 2-bromothiophene, which can be converted to thiophene-2-carboxylic acid and subsequently coupled with cyclooctylamine. The resulting N-cyclooctyl-2-thiophenecarboxamide can then undergo further functionalization at other positions of the thiophene ring.

Catalytic Approaches in Thiophene Carboxamide Formation

Modern synthetic chemistry heavily relies on catalytic methods to enhance efficiency, selectivity, and substrate scope. The synthesis of this compound and its analogues has benefited significantly from advancements in catalysis, particularly in C-H activation and palladium-catalyzed coupling reactions.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for the atom-economical synthesis of complex molecules. In the context of thiophene carboxamides, transition metal-catalyzed C-H activation allows for the introduction of various substituents directly onto the thiophene ring, often with high regioselectivity. Cobalt(III)-catalyzed C-H aminocarbonylation of thiophenes with isocyanates, assisted by microwave irradiation, provides an efficient route to thiophenecarboxamides rsc.orgchemrxiv.org. The use of directing groups, such as pyridyl or pyrimidinyl moieties, can control the site of functionalization rsc.orgchemrxiv.org. This methodology could be adapted for the synthesis of this compound by employing cyclooctyl isocyanate.

Palladium-Catalyzed Coupling: Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling reactions. For the synthesis of thiophene carboxamides, palladium-catalyzed direct arylation of the thiophene ring is a well-established method nih.gov. The regioselectivity of these reactions can be controlled by the choice of ligands and reaction conditions researchgate.net. For instance, the C-3 position of thiophene-2-carboxamides can be selectively arylated or alkylated using a Pd(OAc)2/AgOAc catalytic system with a bidentate directing group researchgate.net. Furthermore, palladium-catalyzed aminocarbonylation of iodoalkenes is a versatile method for the synthesis of carboxamides and has been successfully applied to complex molecules d-nb.info. This approach could be employed by coupling an appropriately substituted iodothiophene with carbon monoxide and cyclooctylamine.

| Catalytic Method | Catalyst/Reagents | Key Features | Potential Application for this compound |

| C-H Aminocarbonylation | Cp*Co(III) catalyst, isocyanate | Microwave-assisted, directing group controlled site selectivity | Reaction of a 2-directing group substituted thiophene with cyclooctyl isocyanate. |

| Palladium-Catalyzed Direct Arylation/Alkylation | Pd(OAc)2, AgOAc, bidentate ligand | High regioselectivity at the C-3 position of thiophene-2-carboxamides. | Functionalization of the this compound scaffold. |

| Palladium-Catalyzed Aminocarbonylation | Palladium(0) catalyst, CO, amine | Synthesis of carboxamides from iodoalkenes. | Coupling of 2-iodothiophene with CO and cyclooctylamine. |

Stereoselective and Regioselective Synthesis of this compound Frameworks

Controlling selectivity is a paramount challenge in the synthesis of substituted aromatic and heterocyclic compounds. For this compound frameworks, regioselectivity in the functionalization of the thiophene ring is a key consideration.

Regioselective Synthesis: The thiophene ring has multiple C-H bonds that can be functionalized. The carboxamide group at the 2-position can act as a directing group to influence the regioselectivity of subsequent reactions. Palladium-catalyzed C-H functionalization has been shown to be highly regioselective, allowing for the specific arylation or alkylation at the C-3 or C-5 positions, depending on the reaction conditions and the nature of the directing group researchgate.netacs.org. For example, the use of a pH-sensitive directing group can enable sequential functionalization at different positions of the thiophene ring acs.org.

While this compound itself is achiral, the principles of stereoselective synthesis become relevant when introducing chiral centers into the molecule, either on the thiophene ring or the cyclooctyl moiety. The synthesis of chiral carboxamides has been reported, for instance, through the coupling of a racemic amine with a chiral carboxylic acid, followed by separation of the diastereomers researchgate.net. Although not directly applicable to the parent compound, these methodologies are crucial for the development of chiral analogues.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Enzymatic Amide Bond Formation: Biocatalysis offers a green alternative to traditional chemical methods for amide synthesis. Lipases, such as Candida antarctica lipase B (CALB), have been successfully employed for the direct amidation of carboxylic acids and amines in greener solvents like cyclopentyl methyl ether nih.gov. This enzymatic approach avoids the need for coupling reagents and often proceeds with high conversion and yield, minimizing the need for extensive purification nih.gov. The synthesis of this compound could potentially be achieved through the enzymatic coupling of thiophene-2-carboxylic acid and cyclooctylamine.

Solvent-Free and Catalytic Conditions: The development of solvent-free reaction conditions is a key aspect of green chemistry. A boric acid-catalyzed, solvent-free method for the synthesis of amides from carboxylic acids and urea has been reported, proceeding via simple trituration and heating researchgate.net. Another green approach involves the direct amidation of carboxylic acids catalyzed by boric acid in toluene, with water being removed by a Dean-Stark trap sciepub.com. These methods offer significant advantages in terms of reduced solvent waste and simplified workup procedures.

Catalyst-Free Amide Synthesis: Recent research has explored catalyst-free approaches to amide bond formation. One such method involves the reaction of thiocarboxylic acids with amines, where the thiocarboxylic acid is oxidized to a disulfide intermediate that then reacts with the amine to form the amide nih.gov. This strategy offers a highly atom-economical and environmentally benign route to amides.

| Green Chemistry Approach | Method | Advantages | Applicability to this compound Synthesis |

| Biocatalysis | Enzymatic amidation using lipases (e.g., CALB) | Use of renewable catalysts, mild reaction conditions, green solvents. | Direct coupling of thiophene-2-carboxylic acid and cyclooctylamine. |

| Solvent-Free Synthesis | Boric acid-catalyzed reaction of carboxylic acids and urea | Avoids the use of hazardous solvents, simplified procedure. | Potential for direct synthesis from thiophene-2-carboxylic acid. |

| Catalytic Direct Amidation | Boric acid catalysis in toluene | Avoids stoichiometric activating agents, generates water as the only byproduct. | Direct reaction between thiophene-2-carboxylic acid and cyclooctylamine. |

| Catalyst-Free Synthesis | Reaction of thiocarboxylic acids and amines | No need for external catalysts or activators, high atom economy. | Synthesis via 2-thiophenethiocarboxylic acid and cyclooctylamine. |

Comprehensive Spectroscopic and Structural Elucidation of N Cyclooctylthiophene 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy is a powerful tool for determining the solution-state structure of N-cyclooctylthiophene-2-carboxamide. Analysis of ¹H and ¹³C NMR spectra provides detailed information on the chemical environment of each atom, allowing for unambiguous structural assignment and insights into the molecule's dynamic behavior.

Conformational Analysis: The conformation of this compound in solution is primarily dictated by rotation around two key single bonds: the C2(thiophene)–C(carbonyl) bond and the C(carbonyl)–N(amide) bond. Like other N-substituted 2-thiophene-carboxamides, the molecule is expected to show a strong preference for the s-cis conformation, where the thiophene (B33073) sulfur atom and the carbonyl oxygen are eclipsed. This preference is often rationalized by a stabilizing intramolecular interaction between the amide N-H proton and the sulfur atom. universityofgalway.ieresearchgate.netrsc.org The partial double-bond character of the amide C–N bond restricts rotation, leading to a predominantly planar amide group, typically in the trans configuration. The large and flexible cyclooctyl ring can adopt several low-energy conformations, such as the boat-chair form, which may lead to broadened signals for the cyclooctyl protons at room temperature due to conformational exchange.

Tautomerism: Carboxamides can theoretically exist in equilibrium with their imidic acid (or iminol) tautomers (O=C-NH ⇌ HO-C=N). nih.govresearchgate.netresearchgate.net However, for simple amides, this equilibrium lies overwhelmingly in favor of the amide form. The NMR data for this compound is fully consistent with the stable amide tautomer, with no evidence for the presence of the iminol form in typical NMR solvents.

The predicted chemical shifts for this compound are detailed in the tables below.

Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Thiophene H5 | ~7.7 | dd | Coupled to H3 and H4. |

| Thiophene H3 | ~7.6 | dd | Coupled to H5 and H4. |

| Thiophene H4 | ~7.1 | t | Coupled to H3 and H5. |

| Amide NH | 5.5 - 8.5 | br s | Shift is dependent on solvent and concentration due to hydrogen bonding. msu.edu |

| Cyclooctyl N-CH | 3.8 - 4.5 | m | Deshielded by the adjacent nitrogen atom. |

Predicted ¹³C NMR Chemical Shifts

| Carbons | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl C=O | 160 - 165 | Characteristic chemical shift for an amide carbonyl. |

| Thiophene C2 | 140 - 145 | Quaternary carbon attached to the carboxamide group. |

| Thiophene C5 | 130 - 135 | |

| Thiophene C3 | 128 - 132 | |

| Thiophene C4 | 127 - 131 | |

| Cyclooctyl N-CH | 50 - 55 | Deshielded by the adjacent nitrogen atom. |

Advanced Mass Spectrometry Techniques for Isotopic Abundance and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques, particularly with soft ionization methods like electrospray ionization (ESI) coupled with high-resolution analyzers, are used to confirm the molecular weight, determine the elemental formula, and elucidate the fragmentation pathways of this compound.

The molecular formula of the compound is C₁₃H₁₉NOS, with a calculated monoisotopic mass of 237.1187 Da. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺, primarily influenced by the natural abundance of ¹³C (1.1%) and ³⁴S (4.2%).

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) of the molecular ion induces fragmentation, providing valuable structural information. The fragmentation of N-alkyl amides is well-documented and typically involves cleavage at the amide bond. rsc.orglibretexts.orgchemguide.co.uk The most probable fragmentation pathways for this compound are outlined below.

Predicted Key Fragmentation Pathways and Resulting Ions

| m/z | Proposed Fragment Ion | Pathway Description |

|---|---|---|

| 237 | [C₁₃H₁₉NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [C₅H₅NOS]⁺˙ | Loss of a cyclooctyl radical (•C₈H₁₅) from the molecular ion. |

| 111 | [C₅H₃OS]⁺ | Thiophene-2-oyl cation. Formed by cleavage of the amide C-N bond (α-cleavage), a highly characteristic fragmentation for amides. rsc.org |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be reliably predicted based on extensive crystallographic data for analogous thiophene carboxamides and other secondary amides. universityofgalway.iemdpi.comnih.gov

Molecular Conformation: In the solid state, the thiophene-carboxamide core is expected to be largely planar. This planarity is a result of the conjugated π-system of the thiophene ring and the partial double-bond character of the amide C-N bond. The cyclooctyl ring would adopt a stable, low-energy conformation, likely a boat-chair or crown shape, to minimize steric strain.

Intermolecular Interactions and Crystal Packing: The crystal packing is anticipated to be dominated by strong intermolecular hydrogen bonds. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This interaction typically leads to the formation of infinite one-dimensional chains characterized by the robust R²₂(8) graph-set motif, where molecules are linked in a head-to-tail fashion. mdpi.comresearchgate.net These chains would then pack into a three-dimensional lattice stabilized by weaker van der Waals forces and potentially weak C-H···O or C-H···S interactions. mdpi.comnih.gov

Predicted Crystallographic Parameters (based on analogues)

| Parameter | Expected Value |

|---|---|

| N-H···O Bond Length | 2.8 - 3.1 Å |

| N-H···O Bond Angle | 160 - 180° |

| C(thiophene)-C(carbonyl) Torsion Angle | ~0° or ~180° (planar) |

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy provides a characteristic "fingerprint" of the molecule by probing the vibrational modes of its functional groups. FTIR and Raman spectra are complementary techniques that offer detailed structural information. The key vibrational modes for this compound are well-defined based on extensive studies of amides and thiophene derivatives. aip.orgnih.govresearchgate.net

The most prominent features in the IR spectrum are the intense absorptions corresponding to the amide N-H and C=O stretching vibrations. The Amide I band, primarily due to C=O stretching, is particularly sensitive to hydrogen bonding, shifting to lower wavenumbers in the solid state compared to a dilute solution. nih.govnih.gov The Amide II band is a mixed vibration of N-H in-plane bending and C-N stretching. The thiophene ring gives rise to several characteristic C-H and C=C stretching bands.

Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Amide N-H | 3400 - 3200 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | Thiophene C-H | 3120 - 3050 | Medium |

| C-H Stretch (Aliphatic) | Cyclooctyl C-H | 2950 - 2850 | Strong |

| Amide I (C=O Stretch) | Amide C=O | 1680 - 1630 | Very Strong |

| Amide II (N-H bend + C-N stretch) | Amide N-H, C-N | 1570 - 1530 | Strong |

| C=C Stretch (Aromatic) | Thiophene Ring | 1500 - 1400 | Medium-Strong |

| C-H Bend (Aliphatic) | Cyclooctyl CH₂ | 1470 - 1440 | Medium |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral this compound Analogues

This compound is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential for the characterization of its chiral analogues.

Chirality could be introduced into the molecule in several ways, for instance:

Substitution on the Cyclooctyl Ring: Using a chiral starting material, such as an enantiomerically pure substituted cyclooctylamine, would result in a chiral product.

Atropisomerism: Introducing sufficiently bulky substituents at the 3-position of the thiophene ring could hinder rotation around the thiophene-carbonyl bond, potentially allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers), which would be enantiomeric.

For such a chiral analogue, CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum would show positive or negative signals (Cotton effects) at the wavelengths of the electronic transitions of the molecule's chromophores (the thiophene ring and the amide group). The spectrum of one enantiomer would be the mirror image of the other, providing definitive proof of the molecule's absolute configuration and enantiomeric purity. The shape and intensity of the CD signals would also be highly sensitive to the molecule's conformation in solution.

Computational and Theoretical Chemistry Investigations of N Cyclooctylthiophene 2 Carboxamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and reactivity of molecules. For N-cyclooctylthiophene-2-carboxamide, these calculations can provide valuable insights into its fundamental properties.

DFT calculations can be employed to determine the optimized molecular geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can yield various reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting the molecule's behavior in chemical reactions and its potential to interact with biological macromolecules. For instance, the electron-rich nature of the thiophene (B33073) ring is a key feature that can be quantified through these calculations. nih.gov

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. For a flexible molecule like this compound, which possesses a cyclooctyl group, exploring its conformational space is critical.

MD simulations can reveal the preferred conformations of the cyclooctyl ring and the orientation of the carboxamide linker relative to the thiophene ring. This information is vital as the three-dimensional shape of a molecule is intimately linked to its biological activity. By simulating the molecule's movements in a solvent, typically water, one can also study the interactions between the compound and its environment. These simulations can highlight key solvation patterns and the role of water molecules in mediating interactions, which is crucial for understanding its behavior in a biological milieu.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties or biological activities. conicet.gov.armdpi.com For this compound, QSPR modeling could be used to predict properties such as solubility, lipophilicity (logP), and metabolic stability for a series of its derivatives.

To build a QSAR model, a dataset of this compound analogues with their experimentally determined biological activities would be required. conicet.gov.ar Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analogue. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape). By employing statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation can be derived that links these descriptors to the biological activity. Such models are invaluable for prioritizing the synthesis of new derivatives with potentially improved potency. mdpi.com

Ligand-Target Docking and Interaction Studies Focusing on Molecular Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme active site or a receptor pocket. mdpi.com For this compound, docking studies can be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

In a typical docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues. For instance, the sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the drug-receptor interaction. nih.gov The cyclooctyl group might fit into a hydrophobic pocket, while the carboxamide moiety can form crucial hydrogen bonds with the protein backbone or side chains. nih.gov

Table 2: Hypothetical Docking Results of this compound with a Kinase Target

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | ASP 145 (Backbone NH) | 2.1 |

| Hydrogen Bond | GLU 98 (Side Chain COOH) | 2.5 |

| π-π Stacking | PHE 80 | 3.8 |

| Hydrophobic Interaction | LEU 25, VAL 33, ILE 143 | N/A |

Note: The values and residues in this table are hypothetical and for illustrative purposes only.

Cheminformatics and Data Mining Approaches for this compound Analogue Design

Cheminformatics and data mining techniques are essential for navigating the vast chemical space and designing novel analogues of this compound with desired properties. By analyzing large chemical databases, it is possible to identify compounds with similar structural features or predicted biological activities.

Virtual screening campaigns can be launched where large libraries of compounds are computationally filtered to identify potential hits. This can be done through similarity searching, where compounds structurally similar to this compound are retrieved, or through pharmacophore modeling. A pharmacophore model is an abstract representation of the key steric and electronic features required for biological activity. Once a pharmacophore model is developed based on this compound and its known active analogues, it can be used to screen databases for new molecules that fit the model. These approaches, combined with the insights gained from QSAR and docking studies, provide a powerful platform for the rational design of the next generation of this compound analogues. mdpi.com

Advanced Applications of N Cyclooctylthiophene 2 Carboxamide in Chemical Science and Technology

Role in Organic Materials Science

The thiophene (B33073) ring is a cornerstone in the development of organic electronic materials due to its electron-rich nature and tendency to form ordered molecular assemblies. rsc.orgnih.gov The functionalization of the thiophene core, including the introduction of an N-substituted carboxamide group, allows for the fine-tuning of its electronic and physical properties. rsc.org

Organic Semiconductors: Thiophene derivatives are widely used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The planarity of the thiophene ring facilitates π-π stacking, which is crucial for efficient charge transport. The introduction of an N-cyclooctyl group to the thiophene-2-carboxamide backbone would likely influence the molecular packing and, consequently, the charge carrier mobility. The bulky and flexible cyclooctyl group could disrupt close packing, potentially leading to materials with different semiconductor properties compared to derivatives with smaller or planar N-substituents. However, it could also enhance solubility in organic solvents, which is a significant advantage for solution-based processing of electronic devices. Research on other highly substituted thiophenes has shown that such modifications are a viable strategy for developing high-performance n-type organic semiconductors. rsc.org

Liquid Crystals: Thiophene-based molecules have been investigated as components of liquid crystals. nih.gov The rigid thiophene core provides the necessary anisotropy for the formation of mesophases. The N-cyclooctyl group, being a large and non-planar aliphatic moiety, could act as a flexible tail, influencing the temperature range and type of liquid crystalline phases. While higher alkylated thiophenes have been used in liquid crystal-related patents, the specific impact of a cyclooctyl group would require experimental verification. nih.gov

Conductive Polymers: Polymers incorporating thiophene units are well-known for their electrical conductivity. While N-cyclooctylthiophene-2-carboxamide itself is a small molecule, it could potentially be used as a monomer or a dopant in the formulation of conductive polymers. The cyclooctyl group might enhance the processability of the resulting polymers by improving their solubility.

Catalytic and Organocatalytic Applications in Organic Synthesis

The thiophene-2-carboxamide scaffold can be incorporated into more complex molecular architectures to create ligands for metal-based catalysts or to act as organocatalysts themselves.

A notable example of the catalytic application of a thiophene-2-carboxamide derivative is its use in a metal-organic framework (MOF). A Zr(IV)-based MOF functionalized with a thiophene-2-carboxamide linker has been shown to be a highly efficient and recyclable heterogeneous catalyst for the regioselective ring-opening of epoxides with amines. nih.gov The catalyst demonstrated high thermal and chemical stability and its bulky side chain did not significantly compromise the surface area of the MOF. nih.gov This suggests that this compound could be a valuable building block for creating robust and selective catalysts. The cyclooctyl group in such a system could influence the catalyst's substrate selectivity and stability.

While direct organocatalytic applications of this compound have not been reported, the core structure possesses functionalities that could be exploited. The amide group can participate in hydrogen bonding, which is a key interaction in many organocatalytic systems.

Sensing and Detection Technologies Based on this compound Derivatives

Thiophene derivatives are excellent candidates for the development of chemosensors due to their exceptional photophysical properties. bohrium.comresearchgate.net They can be designed to detect a wide range of analytes, including metal ions and anions, through mechanisms such as fluorescence enhancement or quenching. bohrium.commdpi.comnih.gov

The design of a thiophene-based chemosensor often involves coupling the thiophene unit, which acts as a signaling component, to a receptor that selectively binds to the target analyte. A novel fluorescent turn-on chemosensor based on a thiophene-carboxamide derivative has been developed for the detection of Zn²⁺ and CN⁻ ions. mdpi.comnih.gov This sensor exhibited a notable fluorescence increase in the presence of these ions and was successfully used for imaging in living cells and zebrafish. mdpi.comnih.gov

The incorporation of an N-cyclooctyl group into a thiophene-2-carboxamide-based sensor could influence its sensing properties in several ways. The bulky cyclooctyl group could create a specific binding pocket, potentially enhancing the selectivity for certain analytes. Furthermore, its hydrophobic nature could be advantageous for developing sensors that operate in non-aqueous environments or for detecting non-polar analytes.

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Potential Role of N-Cyclooctyl Group |

| Fluorescent Chemosensor | Metal Ions (e.g., Zn²⁺), Anions (e.g., CN⁻) | Fluorescence turn-on/off | Enhance selectivity, modify solubility |

| Colorimetric Sensor | Various Analytes | Color change upon binding | Influence binding affinity and selectivity |

Applications in Agrochemical and Industrial Chemistry (non-therapeutic contexts)

The thiophene ring is a common motif in various commercial products, including agrochemicals. nih.gov Thiophene derivatives have been successfully commercialized as fungicides, such as silthiofam, ethaboxam, penthiopyrad, and isofetamid. nih.gov A patent has been filed for the use of substituted thiophene carboxamide derivatives to control phytopathogenic microorganisms, indicating the potential of this class of compounds in agriculture. google.com The N-cyclooctyl group in this compound could modulate the compound's biological activity and physical properties, such as its persistence in the environment and its uptake by plants.

In the realm of industrial chemistry, thiophene derivatives find use in a variety of applications. For instance, 2-thienylethylamine is an important intermediate in the synthesis of several drugs. patsnap.com While direct industrial applications of this compound are not documented, its structural features suggest potential uses as a building block in the synthesis of more complex molecules with desired industrial properties. The lipophilicity imparted by the cyclooctyl group could be beneficial in applications requiring good solubility in organic media.

| Application Area | Specific Use | Potential Advantage of N-Cyclooctyl Group |

| Agrochemicals | Fungicide | Modulate biological activity and environmental persistence |

| Industrial Synthesis | Intermediate | Enhance solubility in organic solvents |

Emerging Research Directions and Future Perspectives for N Cyclooctylthiophene 2 Carboxamide Research

Development of Novel, Highly Efficient Synthetic Routes

The traditional synthesis of N-cyclooctylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carbonyl chloride with cyclooctylamine. While functional, this method can suffer from drawbacks related to the handling of moisture-sensitive acyl chlorides and the potential for side reactions. Future research is poised to develop more efficient, sustainable, and scalable synthetic strategies.

Modern catalytic methods offer promising avenues. For instance, rhodium(III)-catalyzed hydroamidation using dioxazolones as amidating reagents represents a state-of-the-art technique for C-N bond formation. acs.org Adapting such catalytic systems could enable the direct coupling of thiophene-2-carboxylic acid with a suitable cyclooctylamine precursor under milder conditions, potentially reducing waste and improving atom economy.

Furthermore, multicomponent reactions (MCRs) present an opportunity for rapid and convergent synthesis. Designing an MCR that incorporates the thiophene (B33073), carboxamide, and cyclooctyl moieties in a single step would dramatically increase synthetic efficiency. Research into novel cyclization strategies, such as the reaction of functionalized thiocarbamoyl derivatives with α-halogenated reagents, could also be tailored to produce the N-cyclooctyl derivative with high specificity. nih.gov The development of these advanced synthetic routes is critical for making this compound more accessible for extensive study in other fields.

Integration into Complex Supramolecular Architectures and Self-Assembled Systems

The structure of this compound is inherently suited for the construction of ordered supramolecular systems. The thiophene ring can engage in π-π stacking interactions, while the amide group is a classic motif for forming robust, directional hydrogen bonds. These interactions are foundational to creating complex, self-assembled structures. Research has already shown that simpler thiophene-2-carboxylic acids can form the basis for novel supramolecular liquid-crystalline complexes. rsc.org

The introduction of the N-cyclooctyl group adds a new dimension to this potential. This large, flexible, and hydrophobic substituent can profoundly influence molecular packing in the solid state or in solution. Future research should explore how this group can be used to direct self-assembly:

Steric Influence: The bulkiness of the cyclooctyl ring can be used to control the geometry of π-stacked or hydrogen-bonded assemblies, preventing overly dense packing and creating specific, well-defined cavities or channels.

Amphiphilic Systems: The combination of the polar thiophene-amide head and the nonpolar cyclooctyl tail could impart amphiphilic properties, enabling the formation of micelles, vesicles, or Langmuir-Blodgett films.

Liquid Crystals: The flexible cyclooctyl group could promote the formation of liquid-crystalline phases by disrupting three-dimensional crystal packing while maintaining one- or two-dimensional order.

Investigating these possibilities will open doors to creating novel "soft materials" with tunable properties based on the this compound building block.

Exploration of New Mechanistic Paradigms in Chemical and Interfacial Reactivity

A deeper understanding of the electronic structure and reactivity of this compound is essential for unlocking its full potential. Future research will increasingly rely on a synergy between experimental studies and high-level computational chemistry.

Density Functional Theory (DFT) calculations have proven effective in studying the geometry and electronic properties of thiophene-2-carboxamide derivatives. nih.govnih.gov Such in-silico studies can be applied to this compound to probe several key questions:

Conformational Analysis: How does the conformational flexibility of the cyclooctyl ring influence the planarity of the amide bond and its orientation relative to the thiophene ring? This has significant implications for both biological receptor binding and solid-state packing.

Electronic Effects: How does the alkyl group modulate the electron density of the thiophene ring and the reactivity of its C-H bonds toward functionalization? acs.org

Intermolecular Interactions: DFT can be used to precisely model the energies and geometries of hydrogen bonding and π-π stacking, helping to predict and understand the formation of the supramolecular structures discussed previously. nih.gov

Experimentally, new mechanistic paradigms can be explored by studying the molecule's reactivity in novel, catalyzed reactions or at interfaces. For example, understanding its behavior in amide-directed C-H functionalization reactions could provide pathways to more complex, decorated thiophene structures. acs.org Probing its assembly and electronic behavior at solid-liquid or liquid-air interfaces could provide insights relevant to sensor or organic electronic device applications.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Physics

The unique structural features of this compound make it a compelling candidate for exploration in diverse interdisciplinary fields.

Chemical Biology: The thiophene-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with antibacterial, anticancer, and other biological activities. researchgate.net For instance, N-aryl-N-alkyl-thiophene-2-carboxamide derivatives have been identified as enhancers of SERCA2a Ca2+ pumping, a mechanism relevant to heart failure. nih.gov The introduction of a carbohydrate moiety in N-glycosyl-thiophene-2-carboxamides has been shown to be crucial for their biological effects on cell proliferation. nih.govnih.gov

Future work should screen this compound for a wide range of biological activities. The large, lipophilic cyclooctyl group could significantly enhance membrane permeability or affinity for hydrophobic binding pockets in enzymes and receptors, potentially leading to novel therapeutic agents. nih.gov

Materials Physics: Thiophene-based molecules are workhorse materials in organic electronics, serving as building blocks for conductive polymers, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). rsc.org The performance of these materials is critically dependent on the molecular packing in the solid state, which governs charge transport and photophysical properties.

The this compound molecule could be investigated as a novel organic semiconductor or emissive material. rsc.orgroutledge.com The bulky cyclooctyl group would act as a molecular "spacer," directly influencing the intermolecular distance and orientation of the thiophene rings. This provides a design handle to tune the electronic coupling between molecules, potentially leading to materials with tailored charge mobilities or emission characteristics for future electronic and photonic applications. eolss.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclooctylthiophene-2-carboxamide, and how can reaction conditions be optimized for reproducibility?

- Synthesis Methods : The compound can be synthesized via amide coupling between thiophene-2-carbonyl chloride and cyclooctylamine. Key steps include refluxing in acetonitrile with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Reaction parameters such as solvent polarity (acetonitrile vs. dichloromethane), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:carbonyl chloride) are critical. Continuous flow reactors and high-throughput screening can enhance yield and purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- X-ray crystallography for definitive confirmation of molecular geometry and intermolecular interactions (e.g., C–H⋯O/S bonds) .

- NMR spectroscopy (¹H/¹³C) to verify cyclooctyl and thiophene moieties.

- HPLC-MS for purity assessment (>95% recommended for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- In Vitro Screening :

- Antimicrobial assays (e.g., broth microdilution for MIC determination against Gram-positive/negative bacteria) .

- Cytotoxicity testing using MTT or Bradford assays ( ) on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological profile while mitigating toxicity?

- Functional Group Tuning :

- Substituents on the thiophene ring (e.g., electron-withdrawing groups like –NO₂) may improve metabolic stability but require toxicity screening (e.g., Ames test for mutagenicity) .

- Cyclooctyl group substitution (e.g., fluorination) to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Case Study : N-Benzylthiophene-2-carboxamide analogs showed antimicrobial activity but exhibited genotoxicity in mammalian cells, highlighting the need for balanced design .

Q. How should researchers resolve contradictory data on bioactivity between structurally similar thiophene carboxamides?

- Data Reconciliation Strategies :

- Comparative crystallography to identify conformational differences (e.g., dihedral angles between thiophene and aromatic rings: 8.5–13.5° in N-nitrophenyl analogs vs. planar conformers in active compounds) .

- Dose-response curve normalization to account for assay variability (e.g., IC₅₀ discrepancies due to cell line sensitivity) .

Q. What advanced techniques are critical for studying protein-ligand interactions of this compound?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) for real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

- Structural Biology : Co-crystallization with target proteins (e.g., cytochrome P450 isoforms) to map binding pockets and guide SAR .

Methodological Notes

- Synthetic Reproducibility : Include inert atmosphere (N₂/Ar) to prevent oxidation of thiophene rings .

- Toxicity Mitigation : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize analogs .

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries (e.g., CCDC codes from ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.